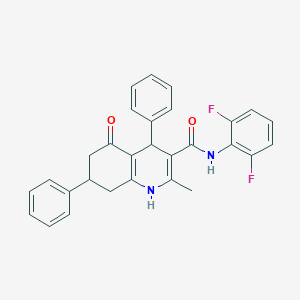
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. Studies have also shown that N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can inhibit the growth of cancer cells and induce apoptosis. Furthermore, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the replication of several viruses, including HIV-1 and influenza A virus. These properties make N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
Mecanismo De Acción
The mechanism of action of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death. N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV-1 and influenza A virus. Furthermore, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Furthermore, it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of new drugs based on N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which could lead to the development of more targeted and effective drugs. Furthermore, the study of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also provide insights into the regulation of inflammation and immune responses, which could have implications for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,6-difluoroaniline with 4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-2,5-dione in the presence of a base. The resulting product is then treated with a carboxylic acid derivative to yield N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The overall yield of this synthesis method is moderate, but it has been optimized over the years to improve the yield and purity of the final product.
Propiedades
Nombre del producto |
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C29H24F2N2O2 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24F2N2O2/c1-17-25(29(35)33-28-21(30)13-8-14-22(28)31)26(19-11-6-3-7-12-19)27-23(32-17)15-20(16-24(27)34)18-9-4-2-5-10-18/h2-14,20,26,32H,15-16H2,1H3,(H,33,35) |
Clave InChI |
OKNRQGVOSVGBKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B303726.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)









